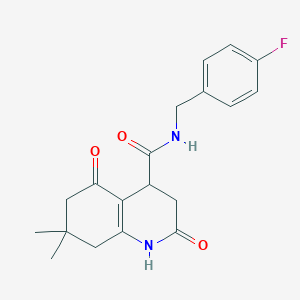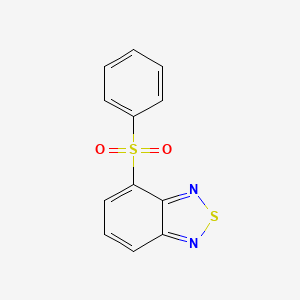![molecular formula C26H29N3O B5548031 1-{[2-(3-methylphenyl)-7,8-dihydro-6H-cyclopenta[g]quinolin-3-yl]methyl}-3-piperidinecarboxamide](/img/structure/B5548031.png)
1-{[2-(3-methylphenyl)-7,8-dihydro-6H-cyclopenta[g]quinolin-3-yl]methyl}-3-piperidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is part of a broader class of chemicals known for their intricate molecular structures and potential biological activities. The compound, characterized by a complex arrangement of cyclopentaquinoline and piperidine moieties, represents a significant area of interest for synthetic and medicinal chemistry research due to its unique structural features and potential pharmacological properties.
Synthesis Analysis
Synthesis approaches for compounds similar to "1-{[2-(3-methylphenyl)-7,8-dihydro-6H-cyclopenta[g]quinolin-3-yl]methyl}-3-piperidinecarboxamide" often involve multi-step reactions, starting from basic aromatic or heterocyclic units, followed by the introduction of specific functional groups through various chemical reactions. For example, Liu et al. (2009) synthesized a series of 1-substituted piperidine-4-carboxamides, highlighting the methodology for constructing complex molecules with potential inotropic activity (Liu et al., 2009).
Molecular Structure Analysis
The molecular structure of such compounds typically features a piperidine ring attached to a carboxamide group, with additional complexity arising from the cyclopentaquinoline system. The structural analysis, including NMR and X-ray crystallography, provides insights into the conformation and stereochemistry of these molecules. Anthal et al. (2018) presented detailed structural data for a related compound, emphasizing the importance of molecular geometry in understanding the compound's properties (Anthal et al., 2018).
Chemical Reactions and Properties
The chemical reactivity of "1-{[2-(3-methylphenyl)-7,8-dihydro-6H-cyclopenta[g]quinolin-3-yl]methyl}-3-piperidinecarboxamide" involves interactions with various reagents, leading to transformations that are crucial for its functionalization and potential biological application. The compound's structure allows for nucleophilic attacks, electrophilic substitutions, and other chemical modifications essential for its diversification and exploration of pharmacological activities.
Physical Properties Analysis
The physical properties, including solubility, melting point, and crystalline structure, are fundamental for understanding the compound's behavior in different environments. The polymorphic forms, as investigated by Shishkina et al. (2018), reveal the compound's adaptability and its implications for stability and bioavailability (Shishkina et al., 2018).
科学的研究の応用
Synthesis and Biological Activity
The compound 1-{[2-(3-methylphenyl)-7,8-dihydro-6H-cyclopenta[g]quinolin-3-yl]methyl}-3-piperidinecarboxamide, while not directly referenced in available literature, falls within a broader category of compounds studied for their potential therapeutic benefits. Research in this area explores various synthetic pathways and biological activities associated with structurally related compounds, offering insights into the potential applications of the target compound in scientific research.
Synthesis and Inotropic Evaluation : A study on the synthesis and positive inotropic activity of related quinoline and piperidine derivatives revealed compounds that exhibited favorable activity compared to standard drugs, indicating potential cardiac therapeutic benefits (Liu et al., 2009).
Bifunctional Muscarinic Receptor Antagonist and β2-Adrenoceptor Agonist : Research into bifunctional molecules combining muscarinic acetylcholine receptor antagonists with β2-adrenoceptor agonists highlights the complex interactions and potential therapeutic applications of such compounds in treating respiratory diseases (Steinfeld et al., 2011).
Antimicrobial Studies : The synthesis and antimicrobial evaluation of amide derivatives of quinolone, a structure closely related to the target compound, show significant antibacterial activity against various bacterial strains, suggesting potential applications in addressing bacterial infections (Patel et al., 2007).
Antitubercular Evaluation : Novel synthetic pathways leading to aryl and thiophenyl tethered dihydro-6H-quinolin-5-ones with significant antitubercular activity have been explored, indicating the potential use of similar compounds in tuberculosis treatment (Kantevari et al., 2011).
Synthesis of Tritium-labelled Compounds : The synthesis of tritium-labelled compounds for experimental purposes, such as BIBN 4096, highlights the importance of these techniques in pharmacological studies, enabling the exploration of drug distribution and interaction within biological systems (Shevchenko et al., 2006).
特性
IUPAC Name |
1-[[2-(3-methylphenyl)-7,8-dihydro-6H-cyclopenta[g]quinolin-3-yl]methyl]piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N3O/c1-17-5-2-8-20(11-17)25-23(16-29-10-4-9-21(15-29)26(27)30)13-22-12-18-6-3-7-19(18)14-24(22)28-25/h2,5,8,11-14,21H,3-4,6-7,9-10,15-16H2,1H3,(H2,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDXUHFAUAJWKBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC3=CC4=C(CCC4)C=C3C=C2CN5CCCC(C5)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{[2-(3-methylphenyl)-7,8-dihydro-6H-cyclopenta[g]quinolin-3-yl]methyl}-3-piperidinecarboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[2-oxo-2-(4-phenyl-1,4-diazepan-1-yl)ethyl]piperidin-2-one](/img/structure/B5547954.png)

![6-{4-[(4-fluorophenyl)acetyl]-1-piperazinyl}-N,N,2-trimethyl-4-pyrimidinamine](/img/structure/B5547975.png)

![N-[(1-benzyl-1H-imidazol-2-yl)methyl]-7-methoxy-N-methylchromane-3-carboxamide](/img/structure/B5547990.png)

![8-(2-amino-6-methyl-4-pyrimidinyl)-2-(3-methylbutyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5548006.png)

![2-[3-(5-chloro-1H-benzimidazol-2-yl)propyl]-2,9-diazaspiro[5.5]undecan-3-one dihydrochloride](/img/structure/B5548037.png)
![4-[(2-methyl-5-nitrophenyl)amino]-4-oxo-2-butenoic acid](/img/structure/B5548051.png)
![5-bromo-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-2-furamide](/img/structure/B5548057.png)
![1-(4-isopropylphenyl)-5-oxo-N-[2-(4-pyridinyl)ethyl]-3-pyrrolidinecarboxamide](/img/structure/B5548069.png)
![4-[(3-bromobenzylidene)amino]-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5548072.png)
![N-[rel-(3R,4R)-3-hydroxy-4-piperidinyl]-2-[(2-methylphenyl)thio]acetamide hydrochloride](/img/structure/B5548073.png)